molecular formula C21H16ClN3O B11146811 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11146811
M. Wt: 361.8 g/mol
InChI Key: GJYSYYJTJGOWFO-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and are often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, 2-aminopyridine can react with 4-methylbenzaldehyde in the presence of a catalyst like acetic acid to form the imidazo[1,2-a]pyridine core.

    Benzamide Formation: The final step involves the coupling of the chlorinated imidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chlorine atom under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Imidazo[1,2-a]pyridine derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the efficacy of this compound in treating various diseases.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of viral proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs, potentially offering advantages in terms of potency, selectivity, and safety.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H16ClN3O/c1-14-7-9-15(10-8-14)19-20(24-21(26)16-5-3-2-4-6-16)25-13-17(22)11-12-18(25)23-19/h2-13H,1H3,(H,24,26)

InChI Key

GJYSYYJTJGOWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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